An In-depth Technical Guide to 1,10-Decanediol Dimethacrylate: Structure, Properties, and Applications
An In-depth Technical Guide to 1,10-Decanediol Dimethacrylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol (B1670011) dimethacrylate (DEDMA) is a long-chain dimethacrylate monomer that serves as a crucial crosslinking agent in the development of a variety of polymeric materials. Its unique chemical structure, characterized by a flexible ten-carbon aliphatic chain flanked by two methacrylate (B99206) functional groups, imparts a desirable combination of flexibility, toughness, and hydrophobicity to the resulting polymers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 1,10-decanediol dimethacrylate, with a particular focus on its use in dental composites and other biomaterials.
Chemical Structure and Identification
1,10-Decanediol dimethacrylate is the diester of 1,10-decanediol and methacrylic acid. The long aliphatic spacer between the two polymerizable methacrylate groups is a key feature that influences the properties of the crosslinked polymers.
Caption: Chemical structure of 1,10-Decanediol Dimethacrylate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate[1] |
| CAS Number | 6701-13-9[1][2][3] |
| Molecular Formula | C18H30O4[1][2][3] |
| Molecular Weight | 310.4 g/mol [1][2] |
| InChI Key | LRZPQLZONWIQOJ-UHFFFAOYSA-N[4] |
| SMILES | CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(C)=C[4] |
Physicochemical Properties
1,10-Decanediol dimethacrylate is typically a light yellow or colorless liquid at room temperature.[3] Its properties can be influenced by the presence of stabilizers, such as hydroquinone, which are added to prevent premature polymerization.[4]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Light yellow or colorless liquid | [3][4] |
| Density | 0.968 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.462 | [5] |
| Flash Point | > 110.5 °C (> 230.9 °F) | [4] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Poorly soluble in water; Soluble in alcohols and oils.[6][7] | [6][7] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of 1,10-Decanediol Dimethacrylate
The most common method for synthesizing 1,10-decanediol dimethacrylate is through the direct esterification of 1,10-decanediol with methacrylic acid.[2] This reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the product side. An alternative route is the transesterification of a methacrylate ester, such as methyl methacrylate, with 1,10-decanediol.[2]
Caption: Synthesis workflow for 1,10-Decanediol Dimethacrylate via esterification.
Experimental Protocol: Synthesis via Esterification
Materials:
-
1,10-Decanediol
-
Methacrylic acid
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalyst)
-
Hydroquinone (HQ) (polymerization inhibitor)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (eluents)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,10-decanediol, toluene, and hydroquinone.
-
Add methacrylic acid (2.2 equivalents) and p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Heat the reaction mixture to reflux and continuously remove the water formed using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,10-decanediol dimethacrylate.
Characterization
The identity and purity of the synthesized 1,10-decanediol dimethacrylate can be confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data for Characterization
| Technique | Key Features and Expected Values |
| FTIR (Fourier-Transform Infrared Spectroscopy) | - C=O stretch (ester): ~1720 cm⁻¹- C=C stretch (alkene): ~1635 cm⁻¹- C-O stretch (ester): ~1160 cm⁻¹- C-H stretch (alkane): ~2850-2930 cm⁻¹ |
| ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) | - =CH₂ protons: ~6.1 and ~5.5 ppm- -O-CH₂- protons: ~4.1 ppm- -C(=C)-CH₃ protons: ~1.9 ppm- -CH₂- chain protons: ~1.2-1.7 ppm |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance Spectroscopy) | - C=O carbon: ~167 ppm- C=C carbons: ~136 and ~125 ppm- -O-CH₂- carbon: ~65 ppm- -CH₂- chain carbons: ~25-30 ppm- -C(=C)-CH₃ carbon: ~18 ppm |
| Mass Spectrometry (MS) | - Expected [M+Na]⁺ peak at m/z ~333.2 |
Polymerization and Applications
1,10-Decanediol dimethacrylate is primarily used as a crosslinking agent in free-radical polymerization. The two methacrylate groups can participate in polymerization, leading to the formation of a three-dimensional polymer network. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material.[3]
Caption: General workflow for the polymerization of DEDMA-containing resins.
The long, flexible decamethylene chain of DEDMA provides internal plasticization to the polymer network, which can reduce polymerization shrinkage stress, a critical factor in applications like dental fillings.
Application in Dental Composites
A significant application of 1,10-decanediol dimethacrylate is in the formulation of dental restorative composites.[3] It is often used as a comonomer with other dimethacrylates like Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate) to tailor the properties of the final material.
Caption: Workflow for the preparation of a dental composite using DEDMA.
Experimental Protocol: Preparation of a Dental Composite
Materials:
-
Bis-GMA (resin base)
-
TEGDMA (diluent monomer)
-
1,10-Decanediol dimethacrylate (crosslinker)
-
Silanated barium glass filler (e.g., 0.7 µm average particle size)
-
Camphorquinone (photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) (co-initiator)
Procedure:
-
Prepare the resin matrix by mixing Bis-GMA, TEGDMA, and 1,10-decanediol dimethacrylate in a desired weight ratio (e.g., 50:25:25).
-
Add camphorquinone (e.g., 0.2 wt%) and EDMAB (e.g., 0.8 wt%) to the resin matrix and mix thoroughly in the absence of light until a homogeneous solution is obtained.
-
Gradually add the silanated barium glass filler to the resin matrix (e.g., to a final filler loading of 70 wt%) and mix using a dental spatula or a dual asymmetric centrifuge mixer until a uniform paste is formed.
-
The resulting composite paste can be placed in a mold and light-cured using a dental curing light (blue light, ~470 nm) for a specified time (e.g., 40 seconds) to induce polymerization and hardening.
Safety and Handling
1,10-Decanediol dimethacrylate is classified as a skin irritant and may cause an allergic skin reaction.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,10-Decanediol dimethacrylate is a versatile crosslinking monomer with a unique combination of properties that make it valuable in the formulation of advanced polymeric materials. Its long, flexible aliphatic chain provides a means to control the mechanical properties and reduce polymerization shrinkage stress in crosslinked polymers. These characteristics have led to its successful application in demanding fields such as dental restoratives. A thorough understanding of its synthesis, properties, and polymerization behavior is crucial for the rational design and development of new materials for biomedical and other advanced applications.
References
- 1. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,10-Decanediol dimethacrylate | 6701-13-9 | Benchchem [benchchem.com]
- 3. Buy 1,10-Decanediol dimethacrylate | 6701-13-9 [smolecule.com]
- 4. US4536523A - Dental composite formulation from acrylate monomer and polythiol accelerator - Google Patents [patents.google.com]
- 5. 1,10-Decamethylene dimethacrylate | C18H30O4 | CID 81196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. polysciences.com [polysciences.com]
